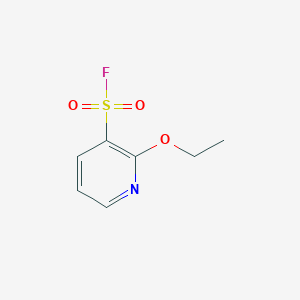

2-Ethoxypyridine-3-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethoxypyridine-3-sulfonyl fluoride (EPSF) is a chemical compound that is widely used in scientific research. It is a potent inhibitor of serine proteases, which are enzymes that play a critical role in many biological processes. EPSF has been used in a variety of applications, including drug discovery, protein purification, and enzyme characterization.

Applications De Recherche Scientifique

Radiosynthesis of Fluoropyridine-based Maleimide Reagents

One significant application of fluoropyridine derivatives involves the design and synthesis of [18F]fluoropyridine-based maleimide reagents for prosthetic labeling of peptides and proteins, enabling selective conjugation with thiol functions. This method facilitates the efficient incorporation of fluorine-18, a radioactive halogen, through nucleophilic heteroaromatic substitution. Such labeled compounds are crucial in developing new peptide- and protein-based radiopharmaceuticals for Positron Emission Tomography (PET), offering excellent chemoselectivity and an alternative to nonselective carboxylate and amine-reactive reagents (de Bruin et al., 2005).

Synthesis of Sulfonyl Fluoride Substitutes

Research also extends to the synthesis of 2-aryl ethenesulfonyl fluorides and sulfonyl fluoride-substituted γ-lactams through rhodium(III)-catalyzed oxidative coupling of N-methoxybenzamides and ethenesulfonyl fluoride. This protocol highlights a C–H bond activation strategy, presenting a novel class of sulfonyl fluoride scaffolds for SuFEx click reactions, which are pivotal in drug discovery and material science (Wang et al., 2018).

Development of Aliphatic Sulfonyl Fluorides

Further, the development of aliphatic sulfonyl fluorides via visible-light-mediated decarboxylative fluorosulfonylethylation represents a rapid, metal-free approach to constructing sulfonyl fluoride compound libraries. Such compounds are significant in chemical biology and molecular pharmacology, offering a versatile toolkit for synthesizing pharmaceutically important motifs like sultams, sulfonates, and sulfonamides (Xu et al., 2019).

Electrochemical Oxidative Coupling for Sulfonyl Fluorides

An environmentally benign electrochemical approach for preparing sulfonyl fluorides using thiols or disulfides combined with potassium fluoride is reported. This method emphasizes the significance of developing novel and efficient synthetic methods to access functional groups critical for sulfur(VI) fluoride exchange-based "click chemistry" (Laudadio et al., 2019).

Propriétés

IUPAC Name |

2-ethoxypyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO3S/c1-2-12-7-6(13(8,10)11)4-3-5-9-7/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCVSYNTMMKTJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2572411.png)

![N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2572415.png)

![1-(4-Cyano-2-fluorophenyl)-N-[cyano-(4-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B2572421.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2572426.png)

![7-Chloro-2,6-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2572427.png)

![1-(4-chlorobenzyl)-5-(3-chloro-4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2572428.png)

![rac-(1R,2S,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B2572432.png)